1-(3-Chloro-propyl)-4-methoxy-piperidine
Description
1-(3-Chloro-propyl)-4-methoxy-piperidine is a piperidine derivative featuring a 3-chloropropyl chain at the 1-position and a methoxy group at the 4-position of the piperidine ring.
- Synthesis: Similar compounds, such as 1-(3-chloro-propyl)pyrrole, are synthesized via N-alkylation reactions (e.g., reacting pyrrole with 1-bromo-3-chloropropane) followed by functional group modifications . For piperidine derivatives, methods like quaternization of bipyridines or hydrogenation of intermediates in ammonia-containing organic solutions are employed .
- Applications: Piperidine and chloropropyl-containing compounds are prevalent in CNS drug development.
Properties
Molecular Formula |
C9H18ClNO |
|---|---|
Molecular Weight |
191.70 g/mol |
IUPAC Name |
1-(3-chloropropyl)-4-methoxypiperidine |
InChI |
InChI=1S/C9H18ClNO/c1-12-9-3-7-11(8-4-9)6-2-5-10/h9H,2-8H2,1H3 |
InChI Key |
QGBHLZYTJCPHQW-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCN(CC1)CCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Physicochemical Properties
The table below compares key structural and physicochemical properties of 1-(3-Chloro-propyl)-4-methoxy-piperidine with similar compounds:
Key Observations :
Pharmacological Activity
Serotonin Receptor Modulation
- 5-HT7 Antagonists : Piperazine/piperidine derivatives with chloropropyl chains and methoxy groups demonstrate potent 5-HT7 receptor antagonism. For example, 4-methoxy-N-[3-(4-fluorophenyl-piperazinyl)propyl]benzenesulfonamide shows IC50 = 37 nM, attributed to methoxy-enhanced binding affinity .
- 5-HT6 Targeting : Chloropropyl-piperidine scaffolds are used in 5-HT6 receptor antagonists, which are explored for cognitive disorders .
Antidepressant Potential
Compounds like 2-{3-[4-(1H-Indol-3-yl)-piperidin-1-yl]-propyl}-2H-triazolo[4,3-a]pyridin-3-one () highlight the role of chloropropyl-piperidine motifs in serotonin-related antidepressants.
Critical Analysis of Divergences
- Receptor Selectivity: While 4-methoxy-piperidine derivatives target 5-HT7 receptors, non-methoxy analogs (e.g., 1-(3-Chloropropyl)piperidine HCl) lack documented receptor activity, emphasizing the methoxy group’s role in binding .
- Synthetic Accessibility : Methoxy-containing compounds require stringent anhydrous conditions to avoid demethylation, whereas chloropropyl analogs are more stable but less polar .
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